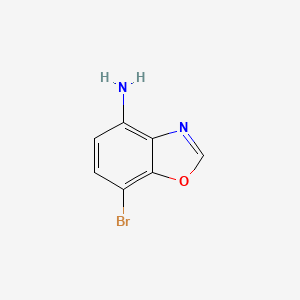

4-Amino-7-bromobenzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

7-bromo-1,3-benzoxazol-4-amine |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H,9H2 |

InChI Key |

KYVFKAFQPHKSCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1N)N=CO2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 7 Bromobenzoxazole

Classical Approaches for Benzoxazole (B165842) Ring Formation with Precursor Incorporation

The formation of the benzoxazole core is a well-established area of organic synthesis, traditionally involving the condensation and subsequent cyclization of a substituted ortho-aminophenol with a one-carbon electrophile. These methods are versatile and can accommodate a variety of substituents on the starting phenol (B47542), which is key to building more complex derivatives.

Cyclization Reactions Involving Substituted Ortho-Aminophenols

The cornerstone of benzoxazole synthesis is the reaction of an ortho-aminophenol with a suitable carbonyl-containing compound. nih.gov This approach is highly modular, as the choice of the reacting partner and the substituents already present on the aminophenol ring dictates the final structure of the benzoxazole. Common reactants include carboxylic acids and their derivatives (acyl chlorides, esters), aldehydes, and orthoesters. nih.govmdpi.comorganic-chemistry.org

The reaction typically proceeds via an initial acylation or condensation with the amino group of the ortho-aminophenol, forming an intermediate ortho-hydroxy amide or Schiff base. This intermediate then undergoes an intramolecular cyclodehydration reaction, where the hydroxyl group attacks the electrophilic carbon, eliminating a molecule of water to form the stable oxazole (B20620) ring. The conditions for these reactions can vary widely, from strong acid catalysis to high temperatures, or the use of coupling agents. organic-chemistry.org The tolerance of this reaction to various substituents, such as halogens and nitro groups on the aminophenol, makes it a foundational strategy for producing highly functionalized benzoxazoles. organic-chemistry.org

Ring-Closure Strategies for Benzoxazole Core Formation

The critical ring-closing step can be promoted under various conditions. Acid catalysis is frequently employed to facilitate the dehydration of the intermediate. organic-chemistry.org For instance, fluorophosphoric acid has been used as an effective catalyst for the reaction between o-aminophenols and aldehydes. nih.gov Alternatively, base-mediated protocols have been developed. An efficient transformation of 3-halo-N-acyl anilines into benzoxazoles proceeds through a base-mediated deprotonation followed by intramolecular cyclization. nih.govacs.org

Modern methods have also introduced the use of various metal and non-metal catalysts to achieve milder reaction conditions and higher yields. A combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Similarly, heterogeneous catalysts like KF-Al₂O₃ have been utilized for the synthesis of 2-substituted benzoxazoles from ortho-aminophenol and acid derivatives, offering benefits such as operational simplicity and catalyst recyclability. nih.gov

Table 1: Selected Classical Methods for Benzoxazole Synthesis

| Reactant with o-Aminophenol | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aldehydes | Fluorophosphoric Acid / RT | Inexpensive catalyst, short reaction times | nih.gov |

| Acid Derivatives | KF-Al₂O₃ / RT | Heterogeneous, recyclable catalyst, high yield | nih.gov |

| Aryl Aldehydes | Cu₂O / DMSO / RT | High yield, ambient conditions | nih.gov |

| β-Diketones | Brønsted Acid and CuI | Tolerates various substituents | organic-chemistry.org |

Targeted Synthesis Strategies for 4-Amino-7-bromobenzoxazole

The synthesis of this compound requires a more targeted approach where the amino and bromo groups are introduced with precise regiocontrol. This is typically achieved by starting with precursors that already contain these functionalities or can be selectively functionalized prior to the formation of the benzoxazole ring.

Regioselective Bromination Techniques on Benzoxazole Scaffolds

While direct bromination of the benzoxazole ring is possible, achieving regioselectivity at the C-7 position in the presence of an activating C-4 amino group is challenging. Therefore, the most effective strategy involves the bromination of a precursor molecule. Phenols and anilines are highly activated towards electrophilic aromatic substitution, and their bromination can be controlled. researchgate.net For the synthesis of the target molecule, a plausible precursor such as a 4-nitrophenol (B140041) or a derivative can be regioselectively brominated. Methods using reagents like KBr with ZnAl–BrO₃⁻–layered double hydroxides have shown excellent regioselectivity for the para position on phenols, with the ortho position being favored if the para position is blocked. researchgate.net This allows for the precise placement of the bromine atom before the key functional groups for cyclization are in place.

Amination Reactions and Precursor Modifications at the C-4 Position

Direct amination of a pre-formed benzoxazole ring at the C-4 position is not a common or straightforward transformation. Most C-H amination techniques for benzoxazoles target the electron-deficient C-2 position. researchgate.netrsc.org Consequently, the C-4 amino group is almost invariably introduced by using a starting material that already contains a nitrogen-based functional group at the corresponding position.

The most common and practical approach is through the reduction of a nitro group. A synthetic route would typically start with a phenol that is nitrated at the C-4 position. This nitro group, being a strong electron-withdrawing group, also helps direct other substitutions. Later in the synthetic sequence, this nitro group can be cleanly and efficiently reduced to the desired C-4 amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This nitration-reduction sequence is a robust and widely used method for installing an amino group on an aromatic ring.

Multi-Step Synthetic Sequences from Readily Available Starting Materials

Constructing this compound is a multi-step process that combines the principles of precursor functionalization and classical ring formation. nih.govacs.org A logical synthetic pathway would begin with a readily available, appropriately substituted benzene (B151609) derivative.

A plausible synthetic route is outlined below:

Nitration: Starting with a commercially available 2-bromophenol, a nitration step would introduce a nitro group. The directing effects of the hydroxyl and bromo groups would need to be carefully considered to achieve the desired substitution pattern, potentially requiring protecting groups. A more direct route might start with a pre-functionalized nitrophenol.

Second Nitration/Functionalization: Introduction of a second nitro group to create a dinitrophenol precursor. For example, starting with 4-nitro-2-bromophenol, a second nitration would yield 2-bromo-4,6-dinitrophenol.

Selective Reduction: One of the two nitro groups must be selectively reduced to an amine to form the ortho-aminophenol moiety required for cyclization. The nitro group at the C-6 position (ortho to the hydroxyl group) is often more sterically hindered and can sometimes be reduced selectively.

Benzoxazole Ring Formation: The resulting 5-bromo-2-amino-4-nitrophenol can then be cyclized using one of the classical methods described in section 2.1, for example, by reacting it with an orthoester like triethyl orthoformate under acidic conditions. This would form 7-bromo-4-nitrobenzoxazole.

Final Reduction: The remaining nitro group at the C-4 position is then reduced to the target amino group, yielding this compound.

This strategic, multi-step approach ensures that each substituent is placed in its correct position with high fidelity, leveraging well-understood reactions in aromatic and heterocyclic chemistry. acs.org

Modern Catalytic Methods in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. For the construction of the this compound structure, palladium, and copper-based catalytic systems are prominent, alongside emerging metal-free approaches.

Palladium catalysis offers powerful tools for the formation of C-N and C-O bonds, which are crucial steps in the synthesis of benzoxazoles. beilstein-journals.orgnih.gov These methods often involve the coupling of an appropriate aminophenol derivative with a suitable coupling partner. A common strategy is the intramolecular cyclization of an ortho-substituted aminophenol precursor.

One efficient approach involves a palladium-catalyzed process that facilitates sequential C-N and C-O bond formations in a single step. organic-chemistry.org This can be achieved through a C-H activation pathway, starting from simple and readily available materials like amides and ketones. organic-chemistry.org For a molecule like this compound, a plausible synthetic route would involve the intramolecular cyclization of a 2-amino-5-bromophenol (B182750) derivative. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the ring closure to form the oxazole ring. The choice of ligand, such as Xantphos, is often critical for the reaction's success, and bases like cesium carbonate (Cs2CO3) are frequently employed. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Benzoxazole Synthesis Conditions

| Catalyst | Ligand/Promoter | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Palladium Acetate (Pd(OAc)2) | CuBr2 | - | - | - | up to 86 organic-chemistry.org |

| Pd(OAc)2 / Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 | - beilstein-journals.org |

Note: Yields and conditions are for analogous benzoxazole syntheses and may vary for this compound.

Copper catalysis provides a cost-effective and efficient alternative to palladium for benzoxazole synthesis. bohrium.com These reactions often proceed via a regioselective C-H functionalization followed by C-O bond formation. nih.gov Using a copper(II) catalyst, it is possible to synthesize functionalized benzoxazoles under an air atmosphere, which serves as a green oxidant. nih.gov

In a typical copper-mediated synthesis, a substituted 2-aminophenol (B121084) reacts to form the benzoxazole ring. The reaction conditions, including the choice of solvent and temperature, are crucial for high yields. For instance, using dichlorobenzene as a solvent at elevated temperatures (e.g., 160 °C) has been shown to be effective. nih.gov The presence of a directing group on the aminophenol ring can significantly enhance the reaction's efficacy and selectivity, which is relevant for synthesizing specifically substituted compounds like this compound. nih.gov

Table 2: Examples of Copper-Mediated Benzoxazole Synthesis Conditions

| Catalyst | Oxidant | Solvent | Temperature (°C) |

|---|---|---|---|

| Copper(II) | Air | Dichlorobenzene | 160 nih.gov |

Note: Conditions are for analogous benzoxazole syntheses and may vary for this compound.

In line with the principles of green chemistry, metal-free approaches to benzoxazole synthesis are gaining attention to avoid the cost and toxicity associated with heavy metals. researchgate.net One such method is electrochemical synthesis, which can be highly atom-economical. rsc.orgrsc.org This technique involves the electrochemical oxidation of a catechol derivative in the presence of an amine, leading to the formation of the benzoxazole ring without the need for a catalyst. rsc.orgrsc.org

Organocatalysis, using small organic molecules to catalyze reactions, also presents a viable metal-free alternative. For instance, the condensation of 2-aminophenols with various acids can be catalyzed by simple ammonium (B1175870) salts like ammonium chloride (NH4Cl) in an alcoholic solvent. jetir.org These methods are advantageous due to their mild reaction conditions, simple experimental setup, and adherence to green chemistry protocols. jetir.org

Atom Economy and Green Chemistry Considerations in Synthetic Route Development

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts.

In the context of synthesizing this compound, developing routes with high atom economy is a key goal. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. Catalytic methods, particularly those that enable C-H activation, contribute to better atom economy by avoiding the need for pre-functionalized substrates. organic-chemistry.org

Green chemistry considerations also extend to the choice of solvents, reagents, and energy consumption. rsc.org The use of environmentally benign solvents like ethanol (B145695) or even water, the replacement of hazardous reagents with safer alternatives, and conducting reactions at lower temperatures are all important aspects. rsc.orgjetir.org For example, copper-catalyzed reactions using air as the oxidant represent a greener approach compared to methods that use stoichiometric amounts of chemical oxidants. nih.gov

Challenges and Advancements in Scalable Synthesis of this compound

Scaling up the synthesis of a fine chemical like this compound from the laboratory bench to an industrial scale presents several challenges. These include:

Cost and Availability of Starting Materials: The precursors required for the synthesis must be readily available and economically viable for large-scale production.

Catalyst Efficiency and Cost: While catalytic methods are efficient, the cost of noble metal catalysts like palladium can be prohibitive. Catalyst recovery and recycling are crucial for making the process economically feasible. Copper catalysts offer a more cost-effective alternative. bohrium.com

Reaction Conditions: High temperatures, pressures, or the need for strictly anhydrous conditions can be difficult and expensive to maintain on a large scale.

Purification: The isolation and purification of the final product can be a significant bottleneck, often requiring large volumes of solvents for chromatography.

Chemical Reactivity and Transformation Mechanisms of 4 Amino 7 Bromobenzoxazole

Reactivity of the Amino Group at the C-4 Position

The amino group at the C-4 position of the benzoxazole (B165842) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a wide array of substituents, enabling the synthesis of diverse derivatives.

Acylation, Sulfonylation, and Amidation Reactions

The primary amino group of 4-Amino-7-bromobenzoxazole readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. This reaction is fundamental in medicinal chemistry for synthesizing derivatives with altered biological activities. For instance, N-acetylation is a common metabolic transformation for many arylamine compounds. nih.gov The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. This transformation is significant for creating compounds with potential therapeutic applications. The reaction of 4-amino-1H-indazoles with sulfonyl chlorides has been demonstrated, highlighting a parallel reactivity pattern that can be extrapolated to this compound.

Amidation reactions, forming a new C-N bond, can also be achieved. While direct amidation with carboxylic acids is challenging, the use of coupling reagents can facilitate this transformation, although sometimes with low yields. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(7-bromo-1,3-benzoxazol-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | N-(7-bromo-1,3-benzoxazol-4-yl)benzenesulfonamide |

Alkylation and Reductive Amination Strategies

Alkylation of the C-4 amino group can be achieved using alkyl halides, though over-alkylation can be a competing side reaction. Reductive amination offers a more controlled method for introducing alkyl groups. This two-step process involves the initial formation of an imine or Schiff base with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. This strategy is a cornerstone in synthetic chemistry for creating substituted amines.

Diazotization and Subsequent Transformations

The primary aromatic amino group at C-4 can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. researchgate.net These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. For example, in Sandmeyer reactions, the diazonium group can be replaced by halides (Cl, Br), cyanide, or other groups using copper(I) salts as catalysts. This provides a pathway to synthesize 4-substituted-7-bromobenzoxazoles that are not directly accessible. Diazotization can also lead to the formation of azo compounds through coupling reactions with activated aromatic rings. researchgate.net

Formation of Schiff Bases and Related Imine Derivatives

The amino group of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. ijpbs.comijesi.org This reaction is typically catalyzed by an acid and involves the removal of water. ijpbs.com Schiff bases are valuable intermediates and have been studied for their biological activities. ijesi.orgalayen.edu.iq The formation of the C=N double bond is a reversible process, but the resulting imines can be isolated or used in situ for further reactions, such as reduction to secondary amines as seen in reductive amination.

Reactivity of the Bromo Group at the C-7 Position

The bromine atom at the C-7 position is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

The C-Br bond at the C-7 position is highly amenable to various palladium-catalyzed cross-coupling reactions, which have become indispensable for constructing biaryl systems and other complex structures. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. nih.govtcichemicals.com It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent. nih.govnih.govmdpi.com This method allows for the introduction of various aryl and heteroaryl substituents at the C-7 position. nih.gov

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is the most common way to synthesize aryl alkynes and is crucial for building rigid molecular scaffolds.

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. beilstein-journals.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov This reaction is a powerful tool for C-C bond formation and has been applied in the synthesis of complex molecules. beilstein-journals.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.orgbeilstein-journals.org It is a powerful method for synthesizing aryl amines and has largely replaced harsher, classical methods. wikipedia.org The reaction employs a palladium catalyst with specialized phosphine ligands and a base. beilstein-journals.orgnih.gov This allows for the introduction of a wide range of primary and secondary amines at the C-7 position, providing access to 4,7-disubstituted benzoxazole derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | C-C | Pd(0) or Pd(II) catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C-C (vinyl) | Pd catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base |

Formation of Organometallic Reagents (Grignard, Organolithium)

The presence of a carbon-bromine bond at the C7 position suggests the potential for forming powerful carbon-centered nucleophiles, such as Grignard and organolithium reagents. These transformations are pivotal in synthetic chemistry for the formation of new carbon-carbon bonds.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would be expected to yield the corresponding Grignard reagent. However, a significant challenge arises from the presence of the acidic proton on the C4-amino group. Grignard reagents are exceptionally strong bases and can be quenched by even weakly acidic protons. mnstate.edumasterorganicchemistry.com Therefore, reaction conditions would need to be carefully controlled. It is often necessary to protect the amino group, for instance, by converting it into a less acidic derivative like a silylamide, before attempting the Grignard formation. Alternatively, the use of specific solvents like tetrahydrofuran (THF) has been shown to facilitate the formation of Grignard reagents from aminobenzylamines, suggesting that solvent choice could be critical. rsc.org

Organolithium Reagent Formation: Similarly, the formation of an organolithium reagent can be envisioned through either direct reaction with lithium metal or via lithium-halogen exchange with an alkyllithium reagent like n-butyllithium. wikipedia.orgmasterorganicchemistry.com The latter is often a faster and cleaner reaction. However, the high basicity of alkyllithium reagents presents a challenge, as they can readily deprotonate the amino group. This competing acid-base reaction can be mitigated by performing the lithium-halogen exchange at very low temperatures (e.g., -78 °C to -100 °C), where the rate of exchange is often much faster than the rate of deprotonation. wikipedia.org

Table 1: Predicted Feasibility of Organometallic Reagent Formation

| Reagent Type | Method | Predicted Outcome | Key Challenges | Potential Solutions |

| Grignard | Mg(0) | Plausible | Acidic N-H proton | Protection of the amino group; use of THF as solvent. |

| Organolithium | Li(0) | Plausible | Acidic N-H proton | Protection of the amino group. |

| Organolithium | Halogen-Lithium Exchange | Plausible | Competing deprotonation by alkyllithium | Low reaction temperatures; protection of the amino group. |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. This reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the benzene (B151609) ring is substituted with an amino group at the C4 position, which is para to the bromine atom at C7. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring. byjus.com This electronic effect deactivates the ring towards nucleophilic attack, making a classical SNAr reaction to displace the bromide ion highly unfavorable under standard conditions. The lack of an electron-withdrawing group to stabilize the potential Meisenheimer complex further hinders this pathway.

Reactivity of the Benzoxazole Ring System

The benzoxazole ring is an aromatic heterocyclic system that exhibits its own characteristic reactivity, which is further modulated by the amino and bromo substituents. organic-chemistry.org

Electrophilic Aromatic Substitution Patterns on the Benzene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The regiochemical outcome of such reactions on this compound will be determined by the directing effects of the existing substituents.

Amino Group (at C4): The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. wikipedia.orgbyjus.com This directs incoming electrophiles to the C5 position (ortho) and the C7 position (para).

Bromo Group (at C7): The bromo group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate lone-pair electrons through resonance. wvu.edu It directs incoming electrophiles to the C6 position (ortho) and the C4 position (para).

Benzoxazole Ring: The fused oxazole (B20620) ring also influences the electron distribution in the benzene moiety.

Considering these combined effects, the C5 and C6 positions are the most likely sites for electrophilic attack. The powerful activating effect of the amino group is expected to be the dominant factor, making the C5 position particularly susceptible to electrophilic substitution. The C7 position is already substituted, and the C4 position is occupied by the directing amino group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be predicted to occur primarily at the C5 and C6 positions. lumenlearning.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Amino Group (C4) | Influence of Bromo Group (C7) | Overall Predicted Reactivity |

| C5 | Ortho, Activating | Meta | Highly Favored |

| C6 | Meta | Ortho, Deactivating | Possible |

Nucleophilic Attack and Ring-Opening Reactions

While the benzene part of the molecule is deactivated towards nucleophilic attack, the benzoxazole ring itself can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under forcing conditions or with specific activation. Research has shown that benzoxazoles can undergo ring-opening when treated with secondary amines, leading to the formation of 2-aminobenzoxazoles through a process that involves merging the ring-opening with an iron-catalyzed oxidative cyclization. rsc.org The initial nucleophilic attack often occurs at the C2 position of the benzoxazole ring, which can be rendered more electrophilic by substitution or protonation. For this compound, strong nucleophiles could potentially attack the C2 position, leading to cleavage of the C-O bond of the oxazole ring. The feasibility and outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its synthetic applications. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

Competition between N-H and C-Br reactivity: In reactions involving strong bases, deprotonation of the amino group is a likely competitive pathway to reactions at the C-Br bond, such as the formation of organometallic reagents. Protecting the amino group is a common strategy to ensure that the reaction occurs selectively at the desired site. youtube.com

Competition between Electrophilic Attack on the Ring and on the Amino Group: In electrophilic substitution reactions, the highly nucleophilic amino group can also be attacked by the electrophile. For example, in nitration reactions, the amino group can be protonated in the acidic medium, forming an anilinium ion which is a meta-director and deactivating. byjus.com This can be avoided by protecting the amino group, for instance, by acetylation, before carrying out the electrophilic substitution.

Regioselectivity in Metalation: In reactions involving organolithium reagents, there can be competition between lithium-halogen exchange at the C7-Br bond and directed ortho-metalation guided by the amino group or the benzoxazole heteroatoms. The regioselectivity can often be controlled by the choice of the organolithium reagent and the reaction temperature.

Advanced Spectroscopic and Crystallographic Approaches for Structural Elucidation of 4 Amino 7 Bromobenzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. A multi-faceted NMR approach is critical for the unambiguous assignment of the structure of 4-Amino-7-bromobenzoxazole.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N) for Primary Structural Data

One-dimensional NMR experiments provide the initial and fundamental data for structural determination.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal key information about the aromatic protons and the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing bromo substituent, as well as the heterocyclic benzoxazole (B165842) ring system. The coupling patterns (J-coupling) between adjacent protons would elucidate their relative positions on the benzene (B151609) ring. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring system and the benzene ring are characteristic. The carbon atom attached to the bromine would exhibit a chemical shift in a predictable range, while the carbon attached to the amino group would be shifted upfield due to the shielding effect of the nitrogen. Quaternary carbons, such as those at the fusion of the two rings and the one bonded to the bromine atom, can also be identified.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atom of the amino group and the nitrogen within the oxazole (B20620) ring. The chemical shifts would be indicative of their respective electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 100 - 140 |

| C-Br | - | 110 - 125 |

| C-NH₂ | - | 140 - 150 |

| C (Oxazole) | - | 140 - 160 |

| NH₂ | 4.0 - 6.0 | - |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would definitively establish the connectivity of the protons on the aromatic ring, showing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a rigid aromatic system like this, it can confirm through-space interactions between nearby protons, such as between the amino protons and an adjacent aromatic proton.

Advanced NMR Experiments for Stereochemical Elucidation (if applicable to chiral derivatives)

For the parent compound, this compound, which is achiral, stereochemical elucidation is not applicable. However, should chiral derivatives be synthesized, advanced NMR techniques such as chiral derivatizing agents in conjunction with standard NMR experiments, or specialized techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be employed to determine the absolute or relative stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound, C₇H₅BrN₂O. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence.

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₇H₅⁷⁹BrN₂O | ⁷⁹Br | 211.9639 |

| C₇H₅⁸¹BrN₂O | ⁸¹Br | 213.9619 |

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule and can be used to deduce its structure. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of a bromine radical (•Br), carbon monoxide (CO), or hydrogen cyanide (HCN), which would further corroborate the proposed structure. Analysis of these fragmentation pathways provides valuable confirmation of the connectivity of the atoms within the molecule. nih.govunito.itresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods allow for the identification of specific functional groups and provide a "fingerprint" of the molecule.

For this compound, IR and Raman spectroscopy would be expected to identify key vibrational modes. The N-H stretching vibrations of the primary amine group would likely appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the amine and the benzoxazole ring would also be identifiable. The aromatic C-H and C=C stretching vibrations of the benzene ring portion of the benzoxazole core would be observed in their characteristic regions. The C-O-C stretching of the oxazole ring and the C-Br stretching vibration would also produce distinct signals.

Hypothetical IR and Raman Data for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300-3500 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1250-1350 | IR, Raman |

| C-O-C Stretch (Oxazole) | 1000-1300 | IR |

| C-Br Stretch | 500-650 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The benzoxazole ring system in this compound is a significant chromophore. The presence of the amino group (an auxochrome) and the bromine atom would be expected to influence the λmax values. The electronic transitions would likely be of the π → π* and n → π* type, characteristic of aromatic and heteroaromatic systems. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Hypothetical UV-Vis Absorption Data for this compound:

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | 250-300 | Ethanol (B145695) |

| n → π | 320-380 | Ethanol |

X-ray Crystallography for Absolute Structural Determination

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The crystal is then bombarded with X-rays, and the diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would confirm the planar nature of the benzoxazole ring system and determine the precise bond lengths and angles of the entire molecule, including the C-N, C-O, C-Br, and aromatic C-C bonds. It would also reveal the conformation of the amino group relative to the ring.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.50 |

| b (Å) | 12.30 |

| c (Å) | 15.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, hydrogen bonding between the amino group of one molecule and the nitrogen or oxygen atom of a neighboring molecule would be expected to be a dominant interaction. Additionally, the presence of the bromine atom could lead to halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule. Pi-stacking interactions between the aromatic benzoxazole rings might also play a role in the crystal packing. Understanding these interactions is crucial for predicting the material's physical properties.

Computational Chemistry and Theoretical Investigations of 4 Amino 7 Bromobenzoxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. For 4-Amino-7-bromobenzoxazole, a DFT analysis would reveal key insights into its reactivity and electronic behavior.

The primary focus of such a study would be the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of the molecule most likely to donate electrons in a chemical reaction. For this compound, the HOMO would likely be localized around the electron-rich amino group and the benzoxazole (B165842) ring system, indicating these are potential sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most likely to accept electrons. The LUMO's location indicates sites susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap indicates high stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following values are illustrative examples based on similar heterocyclic compounds and are not actual calculated data for this compound.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 4.45 | Indicates the molecule's chemical reactivity and stability. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data. These methods are employed for precise geometric optimization.

For this compound, an ab initio calculation, such as Hartree-Fock (HF) or more advanced methods, would be used to determine the most stable three-dimensional arrangement of its atoms—the structure with the minimum possible energy. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized geometry is crucial for accurately predicting other properties, such as spectroscopic data.

The Molecular Electrostatic Potential Surface (MESP) is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are attractive to electrophiles (electron-seeking species). In this compound, these regions would be expected around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the amino group.

Positive Potential Regions (Blue): These areas are electron-deficient and are attractive to nucleophiles (nucleus-seeking species). Positive regions are typically found around hydrogen atoms, particularly those of the amino group.

By analyzing the MESP, researchers can predict the sites where the molecule is most likely to undergo electrophilic or nucleophilic attack, providing a clear picture of its reactive behavior.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is essential for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating the NMR chemical shifts of molecules.

By applying the GIAO method to the optimized geometry of this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predicted values can then be compared to experimental NMR data to confirm the structure and assign specific signals to the corresponding nuclei in the molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical vibrational frequencies for this compound can be calculated using DFT methods on its optimized structure.

These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. This information is used to:

Assign specific absorption bands in experimental IR and Raman spectra to particular bond stretches, bends, or torsions within the molecule.

Confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Provide a detailed understanding of the molecule's dynamic behavior.

Electronic Transition Predictions (UV-Vis)

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is a powerful tool for calculating the excited states of molecules and simulating their UV-Vis absorption spectra. nih.govnih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. nih.gov For similar heterocyclic compounds, hybrid functionals such as B3LYP and PBE0, combined with a basis set like 6-31+G(d), have been shown to provide a good balance between accuracy and computational cost. nih.govresearchgate.net

The calculations would yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net These calculations would likely focus on the lowest energy transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, to understand the nature of the electronic excitations. For this compound, it would be expected that the amino and bromo substituents would influence the energy levels of the molecular orbitals and thus the position of the absorption maxima. The amino group, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzoxazole core. Conversely, the electron-withdrawing nature of the bromine atom could induce a hypsochromic (blue) shift, and the interplay of these two substituents would be a key aspect of the investigation.

A hypothetical data table of predicted UV-Vis absorption maxima for this compound in a solvent like ethanol (B145695) is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.87 | 320 | 0.25 |

| S0 → S2 | 4.43 | 280 | 0.18 |

| S0 → S3 | 4.96 | 250 | 0.35 |

This table is illustrative and contains hypothetical data.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways that may be difficult to study experimentally. researchgate.net For this compound, theoretical studies could elucidate the mechanisms of its synthesis or its subsequent reactions.

Transition State Analysis for Key Transformations

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. Transition state theory is a cornerstone of chemical kinetics and provides a framework for understanding reaction rates. Computationally, transition states are located on the potential energy surface as first-order saddle points, having one imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.

For the synthesis of benzoxazoles, several mechanisms have been proposed, often involving a cyclization step. organic-chemistry.orgnih.gov A key transformation to analyze for a substituted benzoxazole like this compound would be the intramolecular cyclization of a precursor, for which the transition state could be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The calculated energy barrier of the transition state would provide a quantitative measure of the reaction's feasibility. researchgate.net

Reaction Coordinate Mapping and Energy Profiles

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, the energy profile would reveal whether the reaction is kinetically and thermodynamically favorable. It could also help to explain the regioselectivity of the reaction by comparing the energy barriers for substitution at different positions on the benzene (B151609) ring.

Solvent Effects in Computational Modeling (e.g., PCM)

Reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. researchgate.net Computational models can account for solvent effects using various methods, with the Polarizable Continuum Model (PCM) being one of the most common. nih.govresearchgate.net In the PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field. This approach allows for the calculation of solvation energies and the modeling of reactions in different solvents.

For studies on this compound, employing the PCM would be essential for obtaining realistic energy profiles, especially for reactions involving charged or highly polar species. researchgate.net The choice of solvent in the computational model would be matched to the experimental conditions to allow for a direct comparison of theoretical and experimental results.

Molecular Dynamics Simulations (if relevant for conformational studies)

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could be relevant for studying its interactions with other molecules, such as a biological receptor or in a condensed phase. nih.govacs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound in a solvent box (e.g., water) could provide insights into its solvation structure and dynamics. If this molecule were being investigated as a potential drug candidate, MD simulations of its complex with a target protein could reveal the stability of the binding mode and the key intermolecular interactions responsible for binding. nih.govrsc.org

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. tandfonline.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to find a quantitative relationship between the descriptors and the observed reactivity.

For a series of substituted benzoxazoles, including this compound, a QSRR model could be developed to predict a specific type of reactivity, for example, the rate of a particular reaction. The molecular descriptors used in such a model could include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies). A well-validated QSRR model could then be used to predict the reactivity of new, unsynthesized benzoxazole derivatives, thereby guiding the design of new compounds with desired properties. rsc.org

4 Amino 7 Bromobenzoxazole As a Strategic Synthetic Building Block in Complex Organic Molecule Construction

Role in the Synthesis of Advanced Heterocyclic Systems

The unique arrangement of the amino and bromo functionalities on the benzoxazole (B165842) framework allows for a range of selective chemical transformations. This dual reactivity is instrumental in the synthesis of elaborate heterocyclic systems, where the amino group can participate in ring-forming condensation reactions while the bromine atom serves as a handle for cross-coupling reactions.

Construction of Fused Benzoxazole Derivatives and Annulated Rings (e.g., Pyrido[2,3-d]benzoxazoles)

The synthesis of fused-ring systems is a significant area of medicinal chemistry, as these scaffolds are often found in biologically active molecules. 4-Amino-7-bromobenzoxazole is an ideal starting material for constructing annulated rings, such as those found in pyrido[2,3-d]benzoxazoles. The amino group at the 4-position is nucleophilic and can react with appropriate dielectrophiles to build a new ring fused to the benzoxazole core.

For instance, a pyridine (B92270) ring can be constructed onto the benzoxazole scaffold via reactions like the Friedländer annulation or related condensation strategies. In a hypothetical pathway, the amino group of this compound could react with a β-ketoaldehyde or a similar precursor. Subsequent cyclization and dehydration would lead to the formation of a fused pyridine ring. The bromine atom at the 7-position remains available for further functionalization of the newly formed fused system, or it could be utilized in an intramolecular cyclization reaction, such as a palladium-catalyzed Buchwald-Hartwig amination, to form another ring if a suitable tethered amine is introduced. researchgate.netwikipedia.org

Table 1: Potential Annulation Strategies Utilizing this compound

| Reaction Type | Role of this compound | Reagent/Condition Example | Resulting Fused System |

|---|---|---|---|

| Friedländer Annulation | Amino-component (nucleophile) | Reaction with a β-ketoaldehyde | Pyrido[2,3-d]benzoxazole |

| Combes Quinoline Synthesis | Amino-component | Reaction with a β-diketone under acidic conditions | Azabenzoxazole derivative |

| Intramolecular Buchwald-Hartwig Amination | Aryl bromide precursor | Introduction of a tethered amine, followed by Pd-catalyzed cyclization | Multi-ring annulated benzoxazole |

Precursor for Azole and Azine Containing Heterocycles

Beyond fused systems, this compound is a key building block for creating complex molecules containing other azole (e.g., imidazole, thiazole) and azine (e.g., pyridine, pyrimidine) rings. The synthetic versatility of its two functional groups allows for the sequential or orthogonal introduction of various heterocyclic moieties.

The bromine atom at the 7-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for C-C and C-N bond formation. For example, a Suzuki-Miyaura coupling can be employed to attach boronic acid-functionalized azoles or azines directly to the benzoxazole core. nih.govresearchgate.net Similarly, a Buchwald-Hartwig amination can link nitrogen-containing heterocycles to the 7-position. nih.govnih.gov

Simultaneously, the 4-amino group can be transformed to create other heterocyclic structures. It can be acylated and then cyclized, or it can be used as a nucleophile in substitution reactions with halogenated azines. This dual functionality allows chemists to build complex, multi-heterocyclic frameworks from a single, strategic starting material.

Table 2: Key Cross-Coupling Reactions for Heterocycle Synthesis

| Coupling Reaction | Reactive Site | Coupling Partner | Catalyst/Ligand Example | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo | Heteroaryl boronic acid | Pd(PPh₃)₄ | 7-(Heteroaryl)benzoxazole |

| Buchwald-Hartwig | 7-Bromo | Heterocyclic amine | Pd₂(dba)₃ / XPhos | 7-(Heteroarylamino)benzoxazole |

| Sonogashira | 7-Bromo | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 7-(Alkynyl)benzoxazole |

| Heck | 7-Bromo | Alkene | Pd(OAc)₂ | 7-(Alkenyl)benzoxazole |

Employment in the Construction of Macrocyclic Scaffolds

Macrocycles are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The bifunctional nature of this compound makes it a potential component for the synthesis of macrocyclic structures. Although specific examples in the literature are scarce, its reactivity profile suggests a clear potential for this application.

A plausible synthetic strategy would involve a two-step process. First, the amino group could be reacted with a long-chain molecule that possesses a second reactive group at its terminus, such as an acid chloride or an aldehyde. This reaction would tether the chain to the benzoxazole unit. The second step would be an intramolecular ring-closing reaction. The bromine atom on the benzoxazole ring would be the target for this cyclization, likely via a palladium-catalyzed reaction like an intramolecular Suzuki or Buchwald-Hartwig coupling with a suitable functional group at the other end of the tethered chain. nih.gov This approach would embed the rigid benzoxazole unit within a larger macrocyclic framework, imparting specific structural constraints and properties to the final molecule.

Precursor for Advanced Materials Chemistry (Focus on Chemical Transformations for Monomer Synthesis)

The benzoxazole nucleus is a common feature in materials with interesting photophysical properties, including fluorescence and thermal stability. This compound serves as a valuable starting point for the synthesis of monomers that can be polymerized to create functional materials for electronics and photonics.

Synthesis of Monomers for Functional Polymers

To be used in polymerization, a molecule typically needs at least two reactive functional groups that can link together to form a polymer chain. While this compound has two functional groups, they are not typically used in a single polycondensation step. Instead, the molecule is first converted into a suitable bifunctional monomer.

For example, the amino group can be chemically modified. It could be acylated with a molecule that contains another polymerizable group, such as a vinyl group or a second aryl halide. Alternatively, two molecules of this compound could be coupled through their amino groups using a bifunctional linker, creating a new, larger monomer that has two bromine atoms ready for a subsequent polymerization, such as a Suzuki polycondensation. nih.gov The inclusion of the benzoxazole unit in the polymer backbone is expected to enhance thermal stability and introduce specific electronic properties. mdpi.com

Building Block for Optoelectronic Precursors

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on molecules with precisely tuned electronic energy levels and high fluorescence quantum yields. nih.govbeilstein-journals.org Benzoxazole derivatives are well-known for their use as blue-emitting materials and electron-transporting layers in OLEDs. researchgate.netglobethesis.com

This compound is an excellent precursor for creating such optoelectronic materials, especially those based on a donor-acceptor architecture.

The 4-amino group acts as an intrinsic electron-donating moiety. This group can be further functionalized, for example, by arylation, to precisely tune the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule.

The 7-bromo position provides a reactive handle for introducing electron-accepting groups or other chromophores via cross-coupling reactions. nih.gov

By strategically modifying both positions, chemists can synthesize a library of molecules with tailored HOMO-LUMO gaps, leading to specific absorption and emission colors. The benzoxazole core itself contributes to the material's high thermal stability and good charge transport properties. The synthesis of molecules with extended π-conjugation through the 7-position is a common strategy to red-shift the emission, while modification of the amino group can fine-tune the charge injection properties and fluorescence efficiency. researchgate.netumich.edu

Table 3: Functionalization of this compound for Optoelectronic Precursors

| Position | Functional Group | Synthetic Transformation | Purpose in Optoelectronics |

|---|---|---|---|

| 4 | Amino | N-Arylation (Buchwald-Hartwig) | Tune HOMO level, enhance hole-injection/transport |

| 7 | Bromo | Suzuki Coupling | Introduce electron-accepting groups, extend π-conjugation |

| 7 | Bromo | Sonogashira Coupling | Create rigid, conjugated linkers to other chromophores |

| 4 & 7 | Both | Orthogonal Functionalization | Create complex Donor-π-Acceptor (D-π-A) systems |

Derivatization for Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis (Focus on Chemical Diversity Generation)

The structure of this compound is well-suited for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex small molecules for high-throughput screening. The amino group at the 4-position and the bromine atom at the 7-position serve as orthogonal handles for a variety of chemical transformations, allowing for the systematic introduction of diverse chemical moieties.

The primary amino group can undergo a wide range of reactions, including acylation, sulfonylation, alkylation, and arylation, to introduce a variety of substituents. This functionalization can be employed to explore the chemical space around this position, which can be crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

Simultaneously, the bromine atom is a versatile functional group for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings would enable the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups at the 7-position. This C-C and C-N bond-forming potential is a cornerstone of modern medicinal chemistry for generating large libraries of compounds.

The combination of reactions at both the amino and bromo positions would allow for an exponential increase in the number of unique compounds generated from this single scaffold. A hypothetical library could be constructed by reacting a set of acylating agents with the amino group, followed by a set of boronic acids in a Suzuki coupling at the bromine position. This two-step derivatization strategy would rapidly generate a large and diverse collection of molecules.

Table 1: Potential Derivatization Reactions for Combinatorial Library Synthesis

| Reaction Type | Reagent Class | Functional Group Targeted | Potential for Diversity |

| Acylation | Acyl chlorides, Carboxylic acids | 4-Amino group | High |

| Sulfonylation | Sulfonyl chlorides | 4-Amino group | High |

| Reductive Amination | Aldehydes, Ketones | 4-Amino group | High |

| Suzuki Coupling | Boronic acids/esters | 7-Bromo group | Very High |

| Sonogashira Coupling | Terminal alkynes | 7-Bromo group | High |

| Buchwald-Hartwig Amination | Amines, Amides | 7-Bromo group | Very High |

This table represents a conceptual framework for the derivatization of this compound, as specific examples are not prevalent in the reviewed literature.

Development of Novel Synthetic Methodologies Utilizing this compound as a Model Substrate

A model or "benchmark" substrate is crucial for the development and optimization of new synthetic reactions. The ideal model substrate should be readily accessible, possess representative functional groups, and yield products that are easily characterized. This compound, with its distinct electronic and steric properties, could serve as a valuable tool in this regard.

For instance, in the development of new palladium-catalyzed cross-coupling reactions, this compound could be used to test the efficacy of novel ligands, catalysts, or reaction conditions. The success of a coupling reaction with this substrate would provide valuable information about the methodology's tolerance for both an amino group and a benzoxazole core, which are common motifs in biologically active molecules.

Furthermore, the development of novel methods for the selective functionalization of one position in the presence of the other (e.g., selective acylation of the amino group without affecting the bromine, or a cross-coupling reaction that does not interfere with the amino group) would be a valuable contribution to synthetic chemistry. This compound would be an excellent substrate to demonstrate the selectivity and efficiency of such new methods.

Table 2: Potential Applications of this compound as a Model Substrate

| Synthetic Methodology Development | Research Objective | Role of this compound |

| Novel Cross-Coupling Reactions | To develop new catalysts or ligands for C-C, C-N, or C-O bond formation. | A test substrate to evaluate catalyst performance and functional group tolerance. |

| Selective Functionalization | To develop methods for the selective modification of one functional group in the presence of another. | A platform to demonstrate the chemoselectivity of a new synthetic method. |

| Photoredox Catalysis | To explore new light-mediated transformations. | A substrate to investigate the reactivity of the benzoxazole core or its substituents under photochemical conditions. |

| C-H Activation | To develop methods for the direct functionalization of C-H bonds. | A substrate to test the regioselectivity of C-H activation on the benzoxazole ring system. |

This table outlines the potential utility of this compound in methodology development, as specific documented instances of its use as a model substrate are not widely reported.

Future Perspectives and Emerging Research Avenues Concerning 4 Amino 7 Bromobenzoxazole

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The synthesis of benzoxazole (B165842) derivatives is a well-established field, with numerous methods focusing on the condensation of 2-aminophenols with various precursors. Research continually seeks novel catalytic systems—including metal-based, organocatalytic, and biocatalytic approaches—to improve yields, reduce reaction times, and enhance the environmental profile of these syntheses. However, specific studies detailing the development of new catalytic transformations tailored for the synthesis or functionalization of 4-Amino-7-bromobenzoxazole are not prominent in current research literature. Future work could logically extend existing advanced catalytic methods to this specific substrate to achieve higher efficiency and selectivity.

Development of Asymmetric Synthesis Routes to Chiral Analogs

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The development of chiral analogs of bioactive scaffolds can lead to improved potency and reduced side effects. While the synthesis of chiral amines and other heterocycles is a vibrant area of research, specific methodologies for the asymmetric synthesis of chiral analogs derived from the this compound scaffold have not been specifically reported. Future research could involve the development of stereoselective methods to introduce chirality, potentially at a substituent attached to the amino group or through the creation of atropisomers, if applicable.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, scalability, and the ability to rapidly screen reaction conditions. durham.ac.ukdntb.gov.uanih.gov The application of these technologies to the synthesis of heterocyclic compounds, including oxazoles, is an area of active development. durham.ac.uk These platforms are particularly beneficial for multi-step syntheses and for the on-demand production of chemical libraries. durham.ac.uknih.gov However, the integration of the synthesis of this compound into such automated or continuous-flow systems has not been specifically described in the available literature. Such an approach would be a logical step for process optimization and library generation in a drug discovery context.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

Understanding reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. In situ spectroscopic techniques, such as NMR, IR, and Raman spectroscopy, allow for real-time monitoring of reacting species, providing invaluable insights into reaction kinetics, intermediates, and transition states. While mechanistic studies have been conducted for the formation of related benzoxazole and oxazole (B20620) systems, mdpi.com detailed investigations into the reaction pathways for the formation of this compound using advanced in situ techniques are not currently available. Such studies would be essential for rationally improving its synthesis.

Design of Next-Generation Synthetic Methodologies Inspired by this compound Reactivity

The unique electronic and steric properties of a molecule can inspire the development of entirely new synthetic methodologies. The reactivity of the this compound core, with its nucleophilic amino group and the potential for cross-coupling reactions at the bromine-substituted position, could theoretically serve as a platform for novel chemical transformations. However, at present, there are no widely reported synthetic methodologies that have been specifically designed based on the reactivity of this compound. Future research may uncover unique reactivity patterns that could be exploited for the development of new synthetic tools.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-7-bromobenzoxazole, and how can reaction conditions be standardized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions. For example:

- Step 1 : React substituted benzaldehyde derivatives with brominated precursors under reflux conditions in polar aprotic solvents like DMSO or DMF. For instance, refluxing with DMSO for 18 hours followed by crystallization in water-ethanol yields intermediates with ~65% efficiency .

- Step 2 : Introduce the amino group via nucleophilic substitution or condensation. Potassium carbonate (K₂CO₃) in DMF is effective for alkylation reactions, as shown in analogous benzoxadiazole syntheses .

Q. Standardization Tips :

- Optimize solvent polarity (e.g., DMSO vs. DMF) to balance reaction rate and byproduct formation.

- Monitor reaction progress via TLC or HPLC to minimize over-reaction.

- Use ice-water quenching to stabilize reactive intermediates .

Table 1 : Comparison of Synthetic Methods

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Route A | DMSO | Reflux | 18 | 65 | |

| Route B | DMF | Reflux | 9 | 72 |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Purity >98% is achievable via recrystallization in ethanol-water mixtures .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: ~6.8–7.5 ppm (aromatic protons), ~5.2 ppm (NH₂).

- Mass Spectrometry : ESI-MS should confirm [M+H]⁺ at m/z corresponding to C₇H₆BrN₂O (exact mass: 229.97 g/mol).

- Melting Point : Compare observed m.p. (e.g., 141–143°C) to literature values to assess crystallinity .

Q. What biological screening strategies are recommended for preliminary evaluation of this compound?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values can guide structure-activity relationship (SAR) studies .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. A selectivity index (SI = IC₅₀/MIC) >10 indicates therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- Scenario : Discrepancies in NMR splitting patterns or unexpected m/z values.

- Approach :

- Replicate Synthesis : Confirm reproducibility to rule out procedural errors.

- Advanced Spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton environments.

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA) .

- Case Study : In benzoxazole derivatives, bromine’s electron-withdrawing effect can shift NH₂ proton signals by 0.3–0.5 ppm; inconsistencies may indicate tautomeric forms .

Q. What strategies optimize the regioselectivity of bromination in benzoxazole derivatives?

Methodological Answer:

- Electrophilic Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to favor para-bromination on the benzene ring.

- Directing Groups : The amino group (-NH₂) at position 4 acts as an ortho/para director, but steric hindrance from bromine at position 7 can shift selectivity. Kinetic vs. thermodynamic control must be assessed via time-resolved HPLC .

Table 2 : Bromination Outcomes Under Different Conditions

| Brominating Agent | Solvent | Temp (°C) | Major Product (%) | Byproduct (%) |

|---|---|---|---|---|

| NBS | AcOH | 0 | 4-Amino-7-bromo (85) | 4-Amino-5-bromo (10) |

| Br₂ | DCM | 25 | 4-Amino-7-bromo (70) | Di-brominated (25) |

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with docking scores ≤−7.0 kcal/mol .

- QSAR Models : Train models on datasets of benzoxazole MIC values. Key descriptors include logP, polar surface area, and H-bond acceptor count .

- Validation : Compare predicted vs. experimental IC₅₀ in enzymatic assays to refine models .

Q. What are the best practices for handling hazardous intermediates during synthesis?

Methodological Answer:

- Safety Protocols :

- Use fume hoods for reactions involving brominated precursors (e.g., 4-bromobenzoyl chloride, UN3261), which are corrosive and require PPE (gloves, goggles) .

- Neutralize waste with 10% sodium bicarbonate before disposal .

- Emergency Measures :

Q. How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization :

- Scale-Up Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.